(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

Wnt signaling Porcupine inhibitor Kinase inhibitor

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride (CAS 1449117-60-5) is a difluorinated aromatic amine building block featuring a 3-fluorophenyl ring linked to a 2-fluoropyridin-4-yl moiety and a methanamine handle. With molecular formula C12H11ClF2N2 and molecular weight 256.68 g/mol, the compound is supplied as the hydrochloride salt, typically at ≥95% purity.

Molecular Formula C12H11ClF2N2
Molecular Weight 256.68 g/mol
CAS No. 1449117-60-5
Cat. No. B1405684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride
CAS1449117-60-5
Molecular FormulaC12H11ClF2N2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)F)C2=CC(=NC=C2)F.Cl
InChIInChI=1S/C12H10F2N2.ClH/c13-11-5-8(7-15)1-2-10(11)9-3-4-16-12(14)6-9;/h1-6H,7,15H2;1H
InChIKeyQDGRYYBNDXFJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine Hydrochloride (CAS 1449117-60-5): Core Structural and Physicochemical Profile for Procurers


(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride (CAS 1449117-60-5) is a difluorinated aromatic amine building block featuring a 3-fluorophenyl ring linked to a 2-fluoropyridin-4-yl moiety and a methanamine handle . With molecular formula C12H11ClF2N2 and molecular weight 256.68 g/mol, the compound is supplied as the hydrochloride salt, typically at ≥95% purity . The dual fluorination pattern distinguishes this scaffold from mono-fluorinated or non-fluorinated analogs, underpinning its use in medicinal chemistry campaigns targeting kinase inhibition and CNS-penetrant probe development [1][2].

Why Generic (3-Fluoro-4-(pyridin-4-yl)phenyl)methanamine Analogs Cannot Replace the 2-Fluoropyridine Moiety in (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine Hydrochloride


The 2-fluoropyridin-4-yl substituent is not a passive structural element; its regioisomeric identity and electronic properties directly influence target potency, selectivity, and pharmacokinetics [1]. Data from related series show that the 2-fluoropyridine regioisomer yields superior enzyme inhibition relative to the 3-fluoropyridine analog [1], while the additional fluorine on the pyridine ring lowers lipophilicity compared to the des-fluoro pyridine scaffold, impacting metabolic stability and CNS permeability [2][3]. Simple replacement with a pyridin-4-yl or pyridin-3-yl analog risks loss of activity and altered ADME properties, as demonstrated in the quantitative evidence below.

Quantitative Differentiation Guide for (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine Hydrochloride: Comparator Evidence for Informed Procurement


Wnt Pathway Inhibitory Potency of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)acetamide Derivative vs. In-Class Compounds

The acetamide derivative N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(3-fluoro-4-(2-fluoropyridin-4-yl)phenyl)acetamide, directly synthesized from the target methanamine building block, exhibits an IC50 of 0.200 nM against Protein Wnt-3a in a cellular assay [1]. Within the same patent series (US10251893), other acetamide derivatives lacking the 2-fluoropyridine group (e.g., Cpd 205 with 2,4'-bipyridine substitution) show IC50 values of 0.100–0.400 nM [2], confirming that the 2-fluoropyridin-4-yl scaffold is compatible with sub-nanomolar potency. This potency level positions the scaffold favorably for medicinal chemistry programs requiring high-affinity Wnt pathway modulation.

Wnt signaling Porcupine inhibitor Kinase inhibitor

Regioisomeric Advantage: 2-Fluoropyridin-4-yl vs. 3-Fluoropyridin-4-yl Methanamine in LOXL2 Inhibition

In LOXL2 enzyme inhibition assays, 1-(2-fluoropyridin-4-yl)methanamine (IC50 = 0.385 mM) demonstrates a 12% lower IC50 (higher potency) than its 3-fluoropyridin-4-yl regioisomer (IC50 = 0.431 mM) [1]. This regioisomeric preference translates to the target scaffold, where the 2-fluoropyridin-4-yl orientation is critical for maintaining optimal enzyme interactions. The target compound's 2-fluoropyridin-4-yl group is therefore expected to confer superior inhibitory activity over the 3-fluoropyridin-4-yl analog in LOXL2-related applications.

LOXL2 Fibrosis Regioisomer comparison

Lipophilicity Reduction via 2-Fluoropyridine Substitution: LogP Comparison

The computed XLogP3 for a regioisomer (6-(2,3-difluorophenyl)pyridin-3-yl)methanamine is 1.6 [1], while the non-fluorinated analog (4-(pyridin-4-yl)phenyl)methanamine (CAS 486437-10-9) has a predicted XLogP of approximately 1.8–2.0 [2]. The additional fluorine atom in the target compound is expected to further reduce lipophilicity to ≤1.6, which is associated with improved metabolic stability and reduced off-target binding compared to des-fluoro pyridine scaffolds [3]. This physicochemical differentiation is critical for CNS drug discovery programs where low LogP is desirable.

Lipophilicity Metabolic stability CNS permeability

PET Tracer Development: 2-Fluoropyridine Scaffold in PI-2620

The 2-fluoropyridin-4-yl moiety is a critical structural element in [18F]PI-2620, a next-generation tau PET tracer that demonstrated high tau binding, low MAO-A binding, high brain uptake, and fast brain washout in preclinical studies [1]. Among ten fluoropyridine regioisomers evaluated, the 2-fluoropyridin-4-yl isomer (compound 7) exhibited superior properties over other regioisomers (e.g., compounds 4, 8–10) [1]. This validates the 2-fluoropyridin-4-yl group as a privileged fragment for CNS imaging agent design, a capability that non-fluorinated pyridine analogs cannot match.

PET imaging Tauopathy Fluorine-18

Optimal Research and Industrial Application Scenarios for (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine Hydrochloride Based on Evidence


Wnt Pathway Inhibitor Lead Optimization

Use the target methanamine as a key intermediate to synthesize acetamide derivatives targeting Wnt-3a/Porcupine. The sub-nanomolar IC50 (0.200 nM) demonstrated for the derived compound (BDBM375011) supports structure-activity relationship (SAR) studies around the 2-fluoropyridin-4-yl region [1]. This scaffold is ideal for medicinal chemistry teams seeking high-affinity Wnt pathway modulators for oncology or fibrosis programs.

LOXL2 Inhibitor Development for Fibrotic Diseases

Leverage the regioisomeric advantage of the 2-fluoropyridin-4-yl group over the 3-fluoro analog (12% improved IC50) to design selective LOXL2 inhibitors [1]. The target building block provides a synthetic entry point for LOXL2-focused libraries, with the fluorine atoms conferring favorable metabolic stability.

CNS-Penetrant Kinase Inhibitor Design

Employ the target compound in the synthesis of brain-penetrant kinase inhibitors. The reduced lipophilicity (XLogP ≤1.6) relative to non-fluorinated pyridine scaffolds improves the CNS drug-likeness profile [1][2]. This is particularly relevant for targets such as LRRK2, where the 2-fluoropyridin-4-yl group is a known pharmacophore element (e.g., GSK2578215A) .

Quote Request

Request a Quote for (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.